Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. [] It exhibits high binding affinity and functional activity against the glucagon receptor. Developed for the treatment of type 2 diabetes, MK-0893 effectively lowers blood glucose levels in preclinical models. []
Relevance: While MK-0893 shares the presence of a pyrazole ring with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, it differs significantly in its overall structure. The key distinction lies in the substitution pattern around the pyrazole ring and the incorporation of an alanine moiety in MK-0893. These structural variations contribute to the distinct biological activities of the two compounds. []
Compound Description: This compound features a pyrazole ring substituted with an amino group, a tosyl group, and an acetate group. [] The crystal structure analysis reveals the presence of intermolecular hydrogen bonds involving the amino group. []
Compound Description: This molecule contains both a furan and a pyrazole ring within its structure, similar to the target compound. [] Additionally, it features a benzenesulfonamide moiety. [] The crystal structure highlights twists in the molecule and the formation of supramolecular chains and layers through hydrogen bonding interactions. []
Relevance: The compound shares the furan-pyrazole motif with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide. Furthermore, both compounds contain a sulfonamide group, although their positions and substitutions differ. These similarities highlight a potential structural relationship and the possibility of shared chemical properties. []
Compound Description: The compound consists of a furan ring directly connected to a substituted pyrazole ring via a methanone linker. [] The crystal structure analysis reveals the presence of intermolecular hydrogen bonds and π-π stacking interactions. []
Relevance: The presence of a furan ring directly linked to a pyrazole ring draws a parallel with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide. This structural similarity suggests potential commonalities in their chemical properties. []
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide
Compound Description: This molecule serves as a ligand and is characterized by a pyrazole ring linked to a pyridine ring. [] These rings are nearly coplanar, and the molecule forms linear chains through hydrogen bonding interactions. []
Compound Description: This compound exhibits herbicidal and fungicidal activities. [] Structurally, it is composed of a pyrazole ring connected to a propanamide moiety. [] The crystal structure reveals hydrogen bonding interactions that contribute to a one-dimensional chain structure. []
Compound Description: This compound exhibits moderate herbicidal and fungicidal activities. [] It features a furan ring and pyrazole ring connected through a chain of atoms. [] The crystal structure shows that intramolecular hydrogen bonding and weak π-π interactions connect the molecules. []
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine and 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine
Compound Description: These pyrazolylpyrimidine derivatives exhibit notable herbicidal activities. [] Specifically, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine demonstrates strong inhibitory activity against root growth, while 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine effectively inhibits chlorophyll levels in weed seedlings. []
N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamines
Compound Description: These 3,5-diphenyl-1H-pyrazole derivatives demonstrate sedative, platelet antiaggregating, and local anesthetic activities. []
Compound Description: This compound exists in the keto-enamine form and contains both furan and pyrazole rings. [] An intramolecular hydrogen bond stabilizes its structure, and weak C—H⋯O hydrogen bonds link the molecules. []
Compound Description: This compound, containing both furan and pyrazole rings, serves as a precursor for various derivatives with potential antibacterial, antifungal, and anticancer activities. []
Compound Description: This compound is a potential non-linear optical material. [] It features a furan ring connected to an indolylidene ring system. [] The crystal structure highlights the molecular arrangement and intermolecular interactions. []
Relevance: While this compound contains a furan ring, unlike N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, it lacks a pyrazole ring. This absence, alongside the presence of other complex ring systems, distinguishes it structurally and functionally from the target compound. []
Derivatives of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide
Compound Description: These compounds act as inhibitors of PHD (prolyl hydroxylase domain) enzymes. [] They are characterized by a pyrazole ring linked to a nicotinamide moiety and various substituents. []
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []
Relevance: This compound, while containing an amide group similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, lacks both the furan and pyrazole rings. This absence, along with the presence of other complex ring systems and a different substitution pattern, makes it structurally and functionally distinct from the target compound. []
Compound Description: These 3,5-diphenyl-1H-pyrazole derivatives exhibit platelet antiaggregating, hypotensive, antiarrhythmic, and anti-inflammatory activities. []
Compound Description: This compound is an inhibitor of AKT (Protein Kinase B), a key protein involved in cell growth and survival. [] The compound's crystalline form is of particular interest for its pharmaceutical properties. []
Relevance: Although this compound possesses a pyrazole ring, similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, it lacks a furan ring. The presence of a thiophene ring and distinct substituents further differentiate its structure and biological activity from the target compound. []
Compound Description: This compound combines a pyrazole ring with a benzofuran moiety. [] The crystal structure reveals its planar conformation and the intermolecular interactions contributing to its packing. []
Compound Description: This compound and its metal complexes show antimicrobial, antimycobacterial, and cytotoxic activities. [] The structure includes a pyrazole ring linked to a pyridine ring through a diazenyl bridge. []
Compound Description: This compound features a pyrazole ring connected to a naphtho[2,1-b]furan ring system via a methylidene bridge. [] The crystal structure highlights the planar conformation of the pyrazole ring and the hydrogen bonding network within the crystal. []
Relevance: While both this compound and N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide contain a pyrazole ring, the presence of a naphtho[2,1-b]furan ring system in this compound, as opposed to a simple furan ring, sets them apart structurally. This difference, coupled with the variation in the linker, suggests distinct chemical properties. []
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor and displays significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []
Compound Description: This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in drug discovery. []
Compound Description: These complexes feature a copper(I) center coordinated to triorganophosphine ligands and poly(pyrazol-1-yl)borate anions. [] They are air-stable but decompose slowly in solution, even in the absence of oxygen. []
2-(pyrazol-1-yl)quinolines
Compound Description: This group includes nine different 2-(pyrazol-1-yl)-4-methylquinolines with various substituents. [] The preferred conformations of these compounds, as determined by AM1 calculations, are influenced by the substituents on the pyrazole ring. []
Compound Description: This compound is a 1:1 adduct formed between 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol and ethyl 3-(propan-2-ylidene)carbazate. [] The crystal structure reveals the formation of inversion dimers through O—H⋯N hydrogen bonds and further intermolecular interactions leading to ribbons along a specific crystallographic direction. []
Compound Description: These compounds were synthesized via a four-component domino reaction and evaluated for their antibacterial activity. []
Relevance: These compounds, while containing a pyrazole ring like N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, lack a furan ring. The presence of an isoxazole ring and distinct substituents further differentiates them structurally from the target compound. []
Compound Description: This compound serves as a versatile intermediate for synthesizing various pyrazole derivatives. [] It reacts with amines, heterocyclic compounds, and cyclic diketones to yield a range of structurally diverse products. []
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, representing a structurally diverse backup for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. [] It exhibits favorable pharmacokinetic properties and increases cerebrospinal fluid glycine concentrations in rats. []
Relevance: This compound differs significantly from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide in its core structure. It features an imidazole ring instead of a pyrazole ring and lacks a furan ring. The presence of a pyridine ring, a trifluoromethoxyphenyl group, and other substituents contributes to its distinct pharmacological profile as a GlyT1 inhibitor. []
Compound Description: This compound has been synthesized and structurally characterized, with studies showing it exhibits fungicidal activity. []
8-(1-benzyl-1H-pyrazol-4-yl)xanthines
Compound Description: These derivatives, particularly compound 60 (8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine), demonstrate high affinity and selectivity as A2B adenosine receptor antagonists. [] These properties suggest their potential therapeutic use in treating asthma. []
Relevance: These compounds, while containing a pyrazole ring, lack a furan ring, which is present in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide. Additionally, the presence of a xanthine core in these derivatives sets them apart from the target compound. This difference in core structure is crucial for their specific interaction with adenosine receptors. []
Compound Description: This group of acyl thiourea derivatives exhibits promising biological activities. [] The molecular structure is characterized by a pyrazole ring linked to a thiourea moiety and substituted with various groups, including chloride, trifluoromethyl, and methoxyphenyl. []
Compound Description: This group includes three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. [] The crystal structures of these compounds reveal various hydrogen-bonding patterns, including C—H⋯O, C—H⋯N, and C—H⋯π interactions. []
Compound Description: The structure of this compound includes a pyrazole ring linked to a tetrahydropyrimidine ring. [] The crystal structure reveals intra- and intermolecular hydrogen bonds that stabilize the molecular conformation and influence the crystal packing. []
Compound Description: This compound features a pyrazole ring connected to an acetate group through an oxygen linker. [] The crystal structure reveals the spatial arrangement of the phenyl and pyrazole rings. []
Compound Description: This compound incorporates both a furan and a pyrazole ring into its structure. [] The crystal structure analysis provides insights into the spatial arrangement of the rings, the presence of an intramolecular hydrogen bond, and the intermolecular interactions within the crystal. []
Compound Description: The title compound features a pyrazole ring linked to an acrylate moiety through an amino group. [] The crystal structure analysis reveals the presence of intramolecular hydrogen bonds and the packing arrangement of the molecules in the crystal lattice. []
Compound Description: This compound is a versatile precursor in organic synthesis, leading to the preparation of pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. [] Its reactivity highlights the potential for generating diverse heterocyclic compounds through simple chemical transformations. []
Compound Description: This compound serves as a key intermediate in synthesizing various thiazole derivatives with potential antimicrobial activity. [] Its reactions with hydrazine hydrate, ethyl acetoacetate, ethyl cyanoacetate, acetylacetone, and substituted aromatic acids lead to the formation of structurally diverse thiazole-containing compounds. []
Relevance: Unlike N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, this compound does not contain a furan or a pyrazole ring. Instead, it features a thiazole ring, which, while being a heterocycle, confers different chemical properties and reactivity. This difference in core structure distinguishes it from the target compound. []
Compound Description: These compounds are bi-heterocyclic propanamides that exhibit potent urease inhibitory activity and demonstrate low cytotoxicity. [] Their synthesis involves the incorporation of a thiazole ring, an oxadiazole ring, and a propanamide moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.